molecular formula C9H16Cl2O2 B14431971 Chloromethyl 5-chloro-octanoate CAS No. 80418-67-3

Chloromethyl 5-chloro-octanoate

Cat. No.: B14431971
CAS No.: 80418-67-3
M. Wt: 227.12 g/mol
InChI Key: JUVOKRBZTUYKPF-UHFFFAOYSA-N
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Description

Chloromethyl 5-chloro-octanoate (CAS 80418-67-3) is a chlorinated aliphatic ester with the molecular formula $ \text{C}9\text{H}{16}\text{Cl}2\text{O}2 $ and a molecular weight of 169.590 g/mol . The compound features a methyl ester group and two chlorine substituents: one on the methyl group and another at the 5-position of the octanoate chain. The compound’s structural isomerism (e.g., chlorine positional variants) and reactivity profile necessitate comparisons with analogous chlorinated esters and ethers .

Properties

CAS No.

80418-67-3

Molecular Formula

C9H16Cl2O2

Molecular Weight

227.12 g/mol

IUPAC Name

chloromethyl 5-chlorooctanoate

InChI

InChI=1S/C9H16Cl2O2/c1-2-4-8(11)5-3-6-9(12)13-7-10/h8H,2-7H2,1H3

InChI Key

JUVOKRBZTUYKPF-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCCC(=O)OCCl)Cl

Origin of Product

United States

Preparation Methods

Physical and Chemical Properties

Before delving into preparation methods, it is essential to understand the basic properties of chloromethyl 5-chloro-octanoate to better appreciate its synthesis requirements and characterization.

Basic Properties

This compound has the molecular formula C9H16Cl2O2 and a molecular weight of 227.128 g/mol. The compound is classified as a chlorinated ester with chlorine atoms at both the 5-position of the octanoate chain and on the methyl group of the ester functionality. It is also known as 5-chlorooctanoic acid, chloromethyl ester and is registered with CAS number 80418-67-3.

Chromatographic Behavior

Gas chromatography (GC) data provides valuable information for both synthesis monitoring and product characterization. The Kovats' retention indices for this compound are presented in Tables 1 and 2, offering reference values for analytical confirmation.

Table 1. Kovats' Retention Indices on Non-polar Columns (Isothermal)
Column type Active phase Temperature (°C) Retention Index Reference
Capillary SE-30 140 1464 Haken, Madden, et al., 1984
Capillary SE-30 160 1456 Haken, Madden, et al., 1984
Capillary SE-30 180 1470 Haken, Madden, et al., 1984
Table 2. Kovats' Retention Indices on Polar Columns (Isothermal)
Column type Active phase Temperature (°C) Retention Index Reference
Capillary Carbowax 20M 140 2039 Haken, Madden, et al., 1984
Capillary Carbowax 20M 160 2058 Haken, Madden, et al., 1984
Capillary Carbowax 20M 180 2068 Haken, Madden, et al., 1984

These chromatographic parameters are crucial for monitoring reaction progress and product purity during synthesis.

Fischer Esterification Method

The most direct approach to synthesizing this compound is through the Fischer esterification of 5-chlorooctanoic acid with chloromethanol in the presence of an acid catalyst.

Reaction Principle

The Fischer esterification involves the reaction between a carboxylic acid and an alcohol to form an ester and water. The reaction is reversible and typically requires an acid catalyst to proceed at a reasonable rate. The chemical equation for this reaction is:

5-chlorooctanoic acid + chloromethanol → this compound + water

Detailed Procedure

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and reflux condenser, add 1.0 mole (180.7 g) of 5-chlorooctanoic acid.
  • Add 1.2 moles of chloromethanol to the flask.
  • Add 5-10 mL of concentrated sulfuric acid as a catalyst.
  • Add 100 mL of toluene as a solvent to facilitate azeotropic removal of water.
  • Heat the mixture under reflux (110-120°C) while continuously removing the water formed during the reaction via the Dean-Stark trap.
  • Monitor the reaction progress by gas chromatography or thin-layer chromatography until completion (typically 3-4 hours).
  • Cool the reaction mixture to room temperature.
  • Transfer the mixture to a separatory funnel and wash with 100 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst.
  • Separate the organic layer and wash it three times with 50 mL portions of water.
  • Dry the organic layer over anhydrous sodium sulfate.
  • Filter and remove the solvent using a rotary evaporator.
  • Purify the crude product by vacuum distillation, collecting the fraction corresponding to this compound.

Reaction Mechanisms

The Fischer esterification follows a stepwise mechanism:

  • Protonation of the carbonyl oxygen by the acid catalyst, making the carbonyl carbon more electrophilic.
  • Nucleophilic attack by the alcohol on the protonated carbonyl.
  • Proton transfer resulting in a tetrahedral intermediate.
  • Loss of water, facilitated by protonation of one of the hydroxyl groups.
  • Deprotonation of the oxonium ion to form the final ester product.

Yield and Optimization

The yield of this compound via Fischer esterification typically ranges from 70-80%, depending on reaction conditions. To optimize the yield:

  • Use excess alcohol (1.2-1.5 equivalents) to drive the equilibrium toward product formation.
  • Employ azeotropic removal of water using a Dean-Stark trap.
  • Ensure adequate acid catalyst concentration (5-10% by volume).
  • Maintain optimal reaction temperature (110-120°C).
  • Extend reaction time if necessary, based on monitoring results.

Acyl Chloride Intermediate Method

An alternative synthetic route involves converting 5-chlorooctanoic acid to its corresponding acyl chloride intermediate, followed by reaction with chloromethanol. This method often provides higher yields and proceeds under milder conditions than direct esterification.

Formation of 5-chlorooctanoyl chloride

The first step involves converting 5-chlorooctanoic acid to its acyl chloride using one of several chlorinating agents:

Using Thionyl Chloride

5-chlorooctanoic acid + SOCl2 → 5-chlorooctanoyl chloride + SO2 + HCl

Using Phosphorus(V) Chloride

5-chlorooctanoic acid + PCl5 → 5-chlorooctanoyl chloride + POCl3 + HCl

Using Phosphorus(III) Chloride

3(5-chlorooctanoic acid) + PCl3 → 3(5-chlorooctanoyl chloride) + H3PO3

Detailed Procedure

Preparation of 5-chlorooctanoyl chloride
  • In a 250 mL dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and calcium chloride guard tube, add 1.0 mole (180.7 g) of 5-chlorooctanoic acid.
  • Cool the flask in an ice bath and slowly add 1.2 moles (142.8 g, 87.1 mL) of thionyl chloride dropwise over 30 minutes.
  • After complete addition, remove the ice bath and allow the mixture to warm to room temperature.
  • Heat the mixture at 70°C for 2-3 hours.
  • Remove excess thionyl chloride by vacuum distillation.
  • The resulting 5-chlorooctanoyl chloride can be used directly in the next step or purified by vacuum distillation if necessary.
Reaction with Chloromethanol
  • In a 250 mL dry round-bottom flask equipped with a magnetic stirrer, dropping funnel, and calcium chloride guard tube, add 1.0 mole of freshly prepared 5-chlorooctanoyl chloride dissolved in 100 mL of dry dichloromethane.
  • Cool the solution to 0-5°C using an ice bath.
  • In a separate flask, prepare a solution of 1.1 moles of chloromethanol and 1.1 moles (111.3 g, 153.2 mL) of triethylamine in 50 mL of dry dichloromethane.
  • Add the chloromethanol/triethylamine solution dropwise to the acyl chloride solution over 1 hour while maintaining the temperature below 5°C.
  • After complete addition, allow the mixture to warm to room temperature and stir for an additional 2 hours.
  • Transfer the mixture to a separatory funnel and wash with 100 mL of water, 100 mL of 5% hydrochloric acid, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.
  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
  • Purify the crude product by vacuum distillation or column chromatography.

Yield and Advantages

The acyl chloride method typically provides yields of 85-95%, significantly higher than direct esterification. This method offers several advantages:

  • Higher reaction rates due to the increased reactivity of acyl chlorides.
  • Milder reaction conditions for the esterification step.
  • Better yields with fewer side reactions.
  • More efficient conversion, especially for sterically hindered substrates.

DCID-Mediated Esterification

Dichloroimidazolidinedione (DCID) has emerged as an effective coupling reagent for esterification reactions under mild conditions. This method represents a modern approach to the synthesis of this compound.

Reaction Principle

DCID functions as an activating agent that converts the carboxylic acid into a highly reactive intermediate, which then readily reacts with alcohols to form esters. This method proceeds at room temperature and avoids the need for harsh acidic or basic conditions.

Detailed Procedure

  • In a 50 mL round-bottom flask equipped with a magnetic stirrer, add 1.0 mmol (180.7 mg) of 5-chlorooctanoic acid and 1.0 mmol of chloromethanol.
  • Add 1.2 mmol of DCID and 1.0 mmol (101.2 mg, 139 μL) of triethylamine.
  • Add 5 mL of dichloromethane as solvent.
  • Stir the reaction mixture at room temperature (25°C) for 24 hours.
  • Monitor the reaction progress by thin-layer chromatography.
  • Upon completion, dilute the mixture with 20 mL of dichloromethane.
  • Wash the organic layer sequentially with water (10 mL), 5% hydrochloric acid (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).
  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
  • Purify the crude product by column chromatography using a mixture of ethyl acetate and hexane (1:3) as eluent.

Mechanistic Insights

The DCID-mediated esterification proceeds through the following steps:

  • Heterolytic cleavage of the C-Cl bond in DCID, generating an imidazolinium chloride intermediate.
  • Nucleophilic addition of the carboxylate anion to the imidazolinium intermediate.
  • Formation of a reactive acylating species.
  • Nucleophilic attack by the alcohol on this activated intermediate.
  • Elimination of the DCID by-product to form the ester.

Optimization and Yields

The DCID method typically provides yields of 75-85% for the synthesis of this compound. Optimization studies have shown that:

  • Room temperature (25°C) is optimal for the reaction.
  • A reaction time of 24 hours ensures complete conversion.
  • The ideal molar ratio of reagents is 1:1:1.2:1 (acid:alcohol:DCID:triethylamine).
  • Dichloromethane is the preferred solvent for this transformation.

Nucleophilic Substitution Method

This approach involves the reaction of a 5-chlorooctanoate salt with a chloromethyl-containing reagent through a nucleophilic substitution mechanism. While less common, this method offers an alternative route when direct esterification is challenging.

Reaction Principle

The nucleophilic substitution method involves two key steps:

  • Formation of the 5-chlorooctanoate salt using a base such as triethylamine.
  • Reaction of this salt with a chloromethyl compound through an SN2 mechanism.

Detailed Procedure

  • In a 50 mL round-bottom flask, dissolve 1.0 mmol (180.7 mg) of 5-chlorooctanoic acid in 5 mL of dry dichloromethane.
  • Add 1.0 mmol (101.2 mg, 139 μL) of triethylamine and stir for 30 minutes at room temperature to form the triethylammonium 5-chlorooctanoate salt.
  • In a separate flask, prepare a solution of 1.1 mmol of a suitable chloromethyl compound (such as chloromethyl chloroformate) in 2 mL of dichloromethane.
  • Slowly add the chloromethyl compound solution to the salt solution while stirring.
  • Stir the reaction mixture at room temperature for 12-24 hours.
  • Monitor the reaction by thin-layer chromatography.
  • Upon completion, dilute the mixture with 20 mL of dichloromethane.
  • Wash the organic layer with water (10 mL), 5% hydrochloric acid (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).
  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent.
  • Purify the crude product by column chromatography.

Yield and Applications

The nucleophilic substitution method typically provides yields of 70-80% for this compound. This method is particularly useful when:

  • The direct esterification is hindered by steric factors.
  • The carboxylic acid or alcohol components are sensitive to acidic conditions.
  • Higher regioselectivity is required in complex substrates.

Comparative Analysis of Preparation Methods

A critical evaluation of the different synthetic approaches reveals distinct advantages and limitations for each method, summarized in Table 3.

Table 3. Comparison of Preparation Methods for this compound
Method Typical Yield (%) Reaction Time Reaction Temperature Reagent Complexity Environmental Impact Scalability
Fischer Esterification 70-80 3-4 hours 110-120°C Low Moderate High
Acyl Chloride Intermediate 85-95 4-6 hours (total) 0-70°C Moderate High Moderate
DCID-Mediated Esterification 75-85 24 hours 25°C High Low Low
Nucleophilic Substitution 70-80 12-24 hours 25°C Moderate Moderate Moderate

Method Selection Guidelines

Based on the comparative analysis, the following guidelines can help researchers select the most appropriate method:

  • For Laboratory-Scale Synthesis : The DCID-mediated method is recommended due to its mild conditions and reduced environmental impact, despite longer reaction times.

  • For Industrial-Scale Production : The Fischer esterification method is preferred due to its simplicity, cost-effectiveness, and excellent scalability.

  • For Highest Yield and Purity : The acyl chloride intermediate method provides superior yields and product purity, albeit with greater environmental considerations.

  • For Sensitive Substrates : The nucleophilic substitution method offers milder conditions suitable for substrates containing sensitive functional groups.

Analytical Methods for Product Confirmation

Confirming the identity and purity of synthesized this compound requires a combination of analytical techniques.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy should show distinctive signals for:

  • Terminal methyl group (~0.9 ppm)
  • Methylene groups of the alkyl chain (1.2-1.8 ppm)
  • Methine proton at the chlorine-bearing carbon (~3.9-4.1 ppm)
  • Methylene protons adjacent to the carbonyl group (~2.3-2.5 ppm)
  • Chloromethyl group protons (~5.6-5.8 ppm)

13C NMR spectroscopy should reveal signals for:

  • Carbonyl carbon (~170-172 ppm)
  • Chloromethyl carbon (~68-70 ppm)
  • Chlorine-bearing carbon in the alkyl chain (~58-62 ppm)
  • Remaining carbons of the alkyl chain (20-40 ppm)
Infrared (IR) Spectroscopy

Key IR absorption bands include:

  • Ester carbonyl stretch (1735-1750 cm-1)
  • C-O stretch (1200-1250 cm-1)
  • C-Cl stretching vibrations (600-800 cm-1)

Chromatographic Analysis

Gas chromatography using the conditions specified in Tables 1 and 2 can confirm product identity through retention time comparison. Gas chromatography-mass spectrometry (GC-MS) provides additional structural confirmation through fragmentation patterns characteristic of this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorinated Octanoate Isomers

Chloromethyl 5-chloro-octanoate belongs to a family of positional isomers with chlorine substituents at different positions on the octanoate chain:

Compound Name CAS Number Chlorine Position Molecular Weight (g/mol) Key Differences
This compound 80418-67-3 5-position 169.590 Reference compound
Chloromethyl 6-chloro-octanoate 80418-68-4 6-position 169.590 Altered reactivity due to chlorine position
Chloromethyl 2-chlorooctanoate 80418-64-0 2-position 169.590 Increased steric hindrance near ester group

These isomers exhibit identical molecular weights but differ in physicochemical properties such as boiling points, solubility, and reactivity due to chlorine positioning. For example, the 2-chloro isomer may demonstrate higher volatility compared to the 5- or 6-chloro derivatives .

Other Chlorinated Esters

This compound shares functional group similarities with other chlorinated esters, though structural differences dictate distinct applications and hazards:

Ethyl 5-(3-Chloro-4-methylphenyl)-5-oxovalerate (CAS 57992-89-9)
  • Structure : Aromatic ring with chloro and methyl substituents, coupled with a ketone group.
  • Applications : Used in pharmaceutical intermediates or organic synthesis due to its aromatic-electrophilic reactivity .
  • Key Contrast: The presence of a phenyl group and ketone moiety distinguishes it from this compound, which lacks aromaticity and ketone functionality.
Ethyl 5-(2-Chloro-4-fluorophenyl)-5-oxovalerate (CAS 951886-22-9)
  • Structure : Fluorine and chlorine substituents on the phenyl ring enhance electronic effects.
  • Applications : Likely employed in agrochemicals or drug discovery for its halogenated aromatic properties .
  • Key Contrast: Fluorine substitution introduces unique polarity and metabolic stability, unlike this compound’s aliphatic backbone.

Chloromethyl Ethers and Sulfates

This compound differs significantly from chloromethyl ethers, which are notorious for their carcinogenicity:

Chloromethyl Methyl Ether (CMME, CAS 107-30-2)
  • Hazards: Classified as a carcinogen (NTP Category: Known Human Carcinogen) due to its association with lung cancer .
  • Applications : Historically used in polymer synthesis but restricted under modern regulations .
  • Key Contrast: Unlike this compound, CMME’s extreme toxicity limits its utility to highly controlled environments.
Bis(Chloromethyl)Ether (BCME, CAS 542-88-1)
  • Applications : Rarely used industrially due to stringent regulatory bans .

Research Findings and Data Gaps

  • This gap necessitates precautionary handling akin to chlorinated compounds .

Q & A

Basic Research Questions

Q. How can researchers design a reproducible synthesis protocol for Chloromethyl 5-chloro-octanoate while minimizing hazardous byproducts?

  • Methodological Answer : Synthesis optimization should follow a factorial experimental design (e.g., varying reaction temperature, molar ratios, and catalysts) with rigorous impurity profiling via GC-MS or HPLC. Incorporate safety protocols for handling chlorinated intermediates, such as using closed systems to prevent aerosol generation . A recommended approach includes:

  • Step 1 : Pilot-scale trials with real-time monitoring of intermediates (e.g., via FT-IR).
  • Step 2 : Statistical analysis (ANOVA) to identify critical variables affecting yield and purity.
  • Step 3 : Validation through independent replication (≥3 trials) under controlled conditions .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data contradictions be resolved?

  • Methodological Answer : Prioritize multi-nuclear NMR (¹H, ¹³C, DEPT-135) for structural confirmation, supplemented by high-resolution mass spectrometry (HRMS). For conflicting data (e.g., unexpected peaks in NMR):

  • Cross-validate with alternative techniques (e.g., X-ray crystallography if crystalline).
  • Re-examine sample purity via elemental analysis or differential scanning calorimetry (DSC).
  • Consult theoretical frameworks (e.g., DFT calculations for predicting spectral patterns) to resolve ambiguities .

Q. How should researchers safely handle this compound in laboratory settings?

  • Methodological Answer : Adopt OSHA-compliant protocols:

  • PPE : Nitrile gloves, chemical-resistant aprons, and full-face respirators with organic vapor cartridges.
  • Ventilation : Use fume hoods with ≥100 ft/min face velocity.
  • Spill Management : Absorb with vermiculite, neutralize with sodium bicarbonate, and dispose as hazardous waste .

Q. What strategies ensure comprehensive literature reviews for this compound, avoiding unreliable sources?

  • Methodological Answer : Follow a five-step critical inquiry:

  • Step 1 : Search PubMed, SciFinder, and Web of Science using Boolean operators (e.g., "this compound AND synthesis NOT patent").
  • Step 2 : Filter results by citation count and journal impact factor (Q1/Q2).
  • Step 3 : Cross-reference with regulatory databases (e.g., EPA CompTox) for toxicity data .

Advanced Research Questions

Q. How can computational modeling predict the environmental fate of this compound?

  • Methodological Answer : Use QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives and bioaccumulation potential. Validate predictions with microcosm studies:

  • Experimental Design : Aerobic/anaerobic soil systems spiked with ¹⁴C-labeled compound.
  • Metrics : Measure mineralization rates (CO₂ evolution) and metabolite profiles via LC-HRMS .

Q. What experimental frameworks resolve contradictions in reported reaction mechanisms for esterification involving this compound?

  • Methodological Answer : Apply kinetic isotope effects (KIE) and isotopic labeling (e.g., ¹⁸O) to trace mechanistic pathways. For example:

  • Hypothesis Testing : Compare SN1 vs. SN2 pathways using steric/electronic probes.
  • Data Interpretation : Align results with Marcus theory or Hammett plots to rationalize rate discrepancies .

Q. How should researchers design long-term ecotoxicology studies for this compound?

  • Methodological Answer : Implement a tiered approach:

  • Tier 1 : Acute toxicity assays (Daphnia magna, LC₅₀).
  • Tier 2 : Chronic exposure studies (28-day zebrafish embryotoxicity).
  • Tier 3 : Mesocosm trials to assess trophic transfer and biomarker responses (e.g., CYP450 induction) .

Theoretical and Methodological Considerations

  • Align research questions with conceptual frameworks (e.g., Green Chemistry Principles for synthesis; Ecotoxicological Thresholds for environmental studies) .
  • For data contradictions, employ triangulation (e.g., experimental, computational, and literature data) to validate hypotheses .

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